
Piperazine-2,5-dicarboxylic Acid
Overview
Description
Piperazine-2,5-dicarboxylic acid (PzDC) is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, with carboxylic acid groups at positions 2 and 3. It is synthesized via in situ generation from piperazine under hydrothermal conditions, often in the presence of lanthanide ions and co-ligands like pyridine-2,5-dicarboxylic acid (PyDC). This method produces heteroleptic lanthanide-organic frameworks (Ln-MOFs) with unique luminescent properties, such as sharp emission bands in the visible spectrum (e.g., Tb³⁺-based frameworks emitting green light) . PzDC’s saturated piperazine ring provides conformational flexibility, enabling diverse coordination modes (e.g., bridging or chelating) in metal complexes, which contrasts with rigid aromatic dicarboxylates like PyDC .
Q & A
Q. What are the established synthetic routes for Piperazine-2,5-dicarboxylic acid, and what key reaction parameters influence yield and purity?
This compound is commonly synthesized via hydrothermal methods using piperazine as a precursor. Key steps include:
- In situ generation : Piperazine reacts under controlled acidic or basic conditions to form the dicarboxylic acid derivative. Temperature (typically 120–160°C) and pH (optimized between 5–7) are critical for avoiding side products .
- Co-ligand systems : Co-crystallization with ligands like pyridine-2,5-dicarboxylic acid in the presence of lanthanide ions enhances structural diversity .
- Purification : Post-synthetic washing with ethanol/water mixtures and vacuum drying ensures purity. GC-MS and HPLC are recommended for intermediate validation .
Q. How can researchers optimize hydrothermal synthesis conditions for this compound to achieve high crystallinity in MOF applications?
Optimization involves:
- Metal-ligand ratio : A 1:1 molar ratio of metal (e.g., Mn(II) or Cu(II)) to ligand minimizes uncoordinated sites, improving framework stability .
- Solvent selection : Mixed solvents (e.g., H₂O/DMF) balance solubility and reactivity. Ethanol as a co-solvent can reduce nucleation time .
- Reaction duration : Extended crystallization periods (48–72 hours) yield larger single crystals, suitable for XRD analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its metal complexes?
- IR spectroscopy : Identifies carboxylate stretching vibrations (1600–1650 cm⁻¹) and confirms deprotonation states .
- Single-crystal XRD : Resolves coordination geometry (e.g., octahedral vs. square-planar) and supramolecular interactions (H-bonding, π-stacking) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent loss profiles (e.g., ~100°C for lattice water) .
- Luminescence spectroscopy : Used for lanthanide-based MOFs to probe energy transfer efficiency from ligand to metal centers .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved when analyzing coordination modes?
- Multi-technique validation : Combine IR (to detect protonation states) with XRD (to confirm binding modes). For example, discrepancies in carboxylate coordination (monodentate vs. bidentate) can arise from dynamic equilibria in solution .
- Computational modeling : Density Functional Theory (DFT) calculations predict vibrational spectra and optimize geometries, bridging experimental and theoretical data .
Q. What role does this compound play in the design of luminescent lanthanide-based MOFs?
The ligand acts as a bridging linker , facilitating energy transfer (antenna effect) from its π-conjugated system to lanthanide ions (e.g., Eu³⁺, Tb³⁺). Key factors:
- Rigid backbone : Enhances luminescence quantum yield by reducing non-radiative decay .
- Solvent-free synthesis : Minimizes quenching effects from polar solvents like H₂O .
- Co-doping : Combining multiple lanthanides (e.g., Eu³⁺/Tb³⁺) enables tunable emission for sensor applications .
Q. What computational methods are employed to predict the supramolecular assembly of this compound in coordination polymers?
- DFT calculations : Optimize ligand conformation and metal-ligand bond strengths. For example, Mn(II) complexes show preference for octahedral geometry due to d⁵ electronic configuration .
- Molecular dynamics (MD) : Simulate solvent effects on nucleation and crystal growth kinetics .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals) to explain packing motifs observed in XRD .
Q. How do pH and counterion selection influence the structural diversity of this compound complexes?
- Acidic conditions (pH < 5) : Promote protonation of carboxylate groups, favoring monodentate binding and 1D polymeric chains .
- Basic conditions (pH > 7) : Deprotonation enables bidentate/multidentate coordination, leading to 2D or 3D frameworks .
- Counterion effects : Bulky ions (e.g., ClO₄⁻) disrupt packing, while smaller ions (NO₃⁻) stabilize porous architectures .
Q. What strategies mitigate ligand decomposition during high-temperature synthesis of this compound MOFs?
- Microwave-assisted synthesis : Reduces reaction time (<6 hours) and thermal degradation .
- Protecting groups : Temporarily esterify carboxylate groups to prevent decarboxylation, followed by mild hydrolysis .
- Inert atmosphere : N₂ or Ar gas prevents oxidation of sensitive metal centers (e.g., Cu(I)) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Dicarboxylic Acids
Key Differences :
- Coordination Flexibility : PzDC’s saturated ring allows adaptive bonding modes, while aromatic analogs (PyDC, H₂TDC) form rigid frameworks due to π-conjugation .
- Electronic Properties : H₂TDC exhibits superior charge transfer vs. PzDC’s luminescence, driven by sulfur’s electron delocalization .
- Synthesis : PzDC is often generated in situ from piperazine , whereas aromatic dicarboxylates are typically pre-synthesized.
Positional Isomers and Derivatives
Piperazine-2,3-dicarboxylic Acid :
- The 2,3-isomer is a competitive antagonist of NMDA receptors (e.g., PPDA derivatives with Ki values in sub-μM range). Its planar geometry enables binding to glutamate receptor cleft sites, unlike the 2,5-isomer .
- Derivatives like UBP141 show tenfold selectivity for GluN2C/2D receptors, highlighting the impact of carboxylate positioning on bioactivity .
Pyrazine-2,5-dicarboxylic Acid :
Functionalized Derivatives
- Piperazine-2,5-dicarboxylate MOFs: Tb³⁺-PzDC frameworks exhibit longer luminescence lifetimes (ms range) vs. PyDC-based analogs, attributed to reduced non-radiative decay .
Preparation Methods
Hydrothermal In Situ Ligand Synthesis
Reaction Scheme :
Pyridine-2,5-dicarboxylic acid (Py-2,5-H₂Dc) reacts with piperazine (Ppz) under hydrothermal conditions to form 2,5-piperazinedicarboxylic acid via decarboxylation and ligand reorganization.
- A mixture of Py-2,5-H₂Dc, piperazine, and lanthanide nitrate (e.g., Ce(NO₃)₃·6H₂O) in water is heated at 160°C for 3 days.
- The product forms coordination polymers (e.g., [Ce(Py-2,5-Dc)(Ppz)₁/₂(H₂O)]) with 2,5-piperazinedicarboxylic acid as a bridging ligand.
Key Data :
Parameter | Value |
---|---|
Temperature | 160°C |
Reaction Time | 3 days |
Yield | Not quantified |
Coordination Number | 9 (for Ce/Pr complexes) |
Hydrogenation of Pyrazinecarboxamide Derivatives
Reaction Scheme :
Pyrazinecarboxylic acid tert-butylamide undergoes enantioselective hydrogenation to yield (S)-piperazine-2-carboxylic acid tert-butylamide, which is further functionalized.
- Step 1 : Pyrazinecarboxylic acid is converted to its tert-butylamide using isobutene and sulfuric acid (78% yield).
- Step 2 : Catalytic hydrogenation with a chiral Rh catalyst (e.g., [Rh(nbd)Cl]₂ and (R)-BINAP) at 70°C under 50 bar H₂ produces the piperazine derivative with 77.6% enantiomeric excess (ee).
Key Data :
Parameter | Value |
---|---|
Catalyst | Rhodium-BINAP |
H₂ Pressure | 50 bar |
Temperature | 70°C |
ee | 77.6% |
Alkylation of Piperazine-2-carboxylic Acid
Reaction Scheme :
Piperazine-2-carboxylic acid is alkylated with electrophiles (e.g., 3-bromopropenylphosphonate) to introduce substituents at the 4-position, followed by oxidation.
- Piperazine-2-carboxylic acid is treated with diethyl 3-bromo-prop-2-enyl-1-phosphonate in basic aqueous solution at 65–70°C for 12 hours.
- The product is isolated via ion-exchange chromatography.
Key Data :
Parameter | Value |
---|---|
Temperature | 65–70°C |
Reaction Time | 12 hours |
Yield | Moderate (not specified) |
- Used to synthesize sulfonic acid derivatives (e.g., 3-(2-carboxypiperazin-4-yl)-propane-1-sulfonic acid).
Annulation of Chiral Diamines
Reaction Scheme :
Optically pure 1,2-diamines (derived from amino acids) undergo cyclization to form 2,3-substituted piperazines, which are oxidized to dicarboxylic acids.
- L-Serine is converted to a 1,2-diamine via Masamune condensation.
- Cyclization with 2-bromoethyl-diphenylsulfonium triflate yields piperazine acetic acid esters, which are hydrolyzed to dicarboxylic acids.
Key Data :
Parameter | Value |
---|---|
Starting Material | L-Serine |
Key Reagent | 2-Bromoethyl-diphenylsulfonium triflate |
Racemization Risk | High for 3-phenyl derivatives |
- Enantioselective synthesis of chiral piperazines.
- Adaptable for 2,5-dicarboxylic acids via oxidation.
Critical Analysis of Methods
Method | Yield | Scalability | Enantioselectivity |
---|---|---|---|
Hydrothermal | Moderate | High | N/A |
Hydrogenation | Low–Moderate | Limited | High (77.6% ee) |
Alkylation | Moderate | Moderate | None |
Annulation | Variable | Low | High (if chiral) |
Properties
CAS No. |
89601-10-5 |
---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
piperazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
FBYDNPVPBDAFFV-UHFFFAOYSA-N |
SMILES |
C1C(NCC(N1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NCC(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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